Indole-propylamine synthesis and characterization
Indole-propylamine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Indole-Propylamines
For Researchers, Scientists, and Drug Development Professionals
Indole-propylamines, a class of compounds characterized by an indole ring connected to a propylamine side chain, represent a cornerstone in medicinal chemistry and pharmacology. This structural motif is present in numerous natural products, neurotransmitters like serotonin, and a wide array of pharmacologically active agents.[1][2] Their ability to interact with various biological targets, particularly serotonin receptors, has made them a focal point for drug discovery efforts in areas such as neurology, psychiatry, and oncology.[3][4][5] This guide provides a detailed overview of a classic synthetic route, comprehensive characterization techniques, and an illustrative signaling pathway relevant to this important class of molecules.
I. Synthesis of Indole-Propylamines
The Speeter-Anthony synthesis is a widely utilized and versatile method for preparing N,N-disubstituted tryptamines, a prominent subclass of indole-propylamines.[6][7] This two-step process begins with the reaction of a substituted or unsubstituted indole with oxalyl chloride, followed by amidation and subsequent reduction.
Experimental Protocol: Speeter-Anthony Synthesis of Bufotenine (5-hydroxy-N,N-dimethyltryptamine)
This protocol is adapted from the original Speeter and Anthony methodology.[6]
Step 1: Synthesis of 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide
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Reaction Setup: A solution of 5-benzyloxyindole (1 mole equivalent) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The flask is cooled in an ice-salt bath.
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Addition of Oxalyl Chloride: A solution of oxalyl chloride (1.1 mole equivalents) in anhydrous diethyl ether is added dropwise to the cooled indole solution over 30 minutes. The reaction mixture is stirred for an additional 30 minutes, during which the intermediate, 5-benzyloxy-3-indoleglyoxylyl chloride, precipitates as a crystalline solid.[6]
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Amidation: The reaction mixture is cooled further, and an excess of anhydrous dimethylamine gas is bubbled through the suspension, or a solution of dimethylamine in ether (2.5 mole equivalents) is added dropwise. The reaction is highly exothermic.
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Workup: After the addition is complete, the mixture is stirred for 2 hours at room temperature. The resulting precipitate, 5-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide, is collected by filtration, washed with water and cold diethyl ether, and then dried. The crude product can be recrystallized from ethanol.
Step 2: Reduction to 5-Benzyloxy-N,N-dimethyltryptamine
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Reaction Setup: A solution of the glyoxylamide (1 mole equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2-3 mole equivalents) in anhydrous THF under a nitrogen atmosphere.
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Reflux: The reaction mixture is heated to reflux and maintained for 4-6 hours.
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Quenching: The reaction is cooled in an ice bath, and the excess LAH is cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
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Extraction and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oil, 5-benzyloxy-N,N-dimethyltryptamine, can be purified by column chromatography or converted directly to its hydrochloride salt.
Step 3: Debenzylation to Bufotenine
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Hydrogenolysis: The 5-benzyloxy-N,N-dimethyltryptamine is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
Reaction: The mixture is subjected to hydrogenolysis in a Parr apparatus under hydrogen gas (40-50 psi) until the uptake of hydrogen ceases.
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Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield bufotenine (5-hydroxy-N,N-dimethyltryptamine) as a solid, which can be further purified by recrystallization.[6]
Caption: Workflow of the Speeter-Anthony synthesis for Bufotenine.
Data Summary: Synthesis of Bufotenine
| Step | Product | Typical Yield | Melting Point (°C) | Citation |
| 1 | 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide | ~90% | 178-180.5 | [6] |
| 2 | 5-Benzyloxy-3-(2-dimethylaminoethyl)-indole HCl | ~92% | 154-155 | [6] |
| 3 | Bufotenine | High | 146-147 | [6] |
II. Physicochemical Characterization
Accurate structural confirmation of synthesized indole-propylamines is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a comprehensive characterization.
Experimental Protocols: Characterization
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Nuclear Magnetic Resonance (NMR): Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8][9]
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Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) methods can be used. For ESI-MS, samples are dissolved in a suitable solvent like acetonitrile or methanol and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[9][10][11]
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Infrared (IR) Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.[12][13]
Data Summary: Spectroscopic Characterization of a Representative Indole-Propylamine (e.g., N,N-Dimethyltryptamine)
| Technique | Feature | Characteristic Signal | Citation |
| ¹H NMR | Indole N-H | Broad singlet, ~8.0-8.5 ppm | [14] |
| Aromatic C-H | Multiplets, ~7.0-7.6 ppm | [14] | |
| Methylene (α to indole) | Triplet, ~2.9 ppm | [15] | |
| Methylene (α to amine) | Triplet, ~2.5 ppm | [15] | |
| N-Methyl | Singlet, ~2.3 ppm | [8][10] | |
| ¹³C NMR | Indole C2 | ~122 ppm | [16][17] |
| Indole C3 | ~112 ppm | [16][17] | |
| Indole Aromatic C | ~110-136 ppm | [16][17] | |
| Methylene (α to indole) | ~23 ppm | [17] | |
| Methylene (α to amine) | ~60 ppm | [17] | |
| N-Methyl | ~45 ppm | [17] | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 188 (for DMT) | [18] |
| Base Peak (β-cleavage) | m/z = 58 ([CH₂N(CH₃)₂]⁺) | [9] | |
| IR Spectroscopy | Indole N-H Stretch | ~3400 cm⁻¹ (broad) | [12] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | [12] | |
| Aliphatic C-H Stretch | ~2950-2800 cm⁻¹ | [13] | |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | [12] | |
| C-N Stretch | ~1220-1020 cm⁻¹ | [13][19] |
III. Biological Activity and Signaling Pathways
Many indole-propylamines, particularly tryptamine derivatives, are potent ligands for serotonin (5-HT) receptors. Their pharmacological effects are often mediated through G-protein coupled receptors (GPCRs) like the 5-HT₂ₐ receptor. Understanding the downstream signaling is critical for drug development.
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is a Gq/G₁₁-coupled GPCR. Upon binding of an agonist, such as a psychoactive indole-propylamine, the receptor undergoes a conformational change, leading to the activation of its associated G-protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: Agonist-induced signaling cascade of the 5-HT₂ₐ receptor.
This guide provides foundational knowledge for the synthesis and analysis of indole-propylamines, a class of molecules with profound importance in scientific research and drug development. The methodologies and data presented herein serve as a practical resource for professionals engaged in the exploration of these versatile compounds.
References
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